molecular formula C8H13NO2 B7971370 2-Azaniumylspiro[3.3]heptane-6-carboxylate

2-Azaniumylspiro[3.3]heptane-6-carboxylate

Cat. No.: B7971370
M. Wt: 155.19 g/mol
InChI Key: OJFMDXUWUKVTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaniumylspiro[3.3]heptane-6-carboxylate is a synthetic compound that belongs to the class of spirocyclic amino acids. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. This particular compound is an analogue of natural amino acids such as ornithine and gamma-aminobutyric acid (GABA), which play crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaniumylspiro[3.3]heptane-6-carboxylate involves the construction of the spirocyclic scaffold through ring closure reactions. Typically, this is achieved by reacting 1,3-bis-electrophiles with 1,1-bis-nucleophiles. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the ring closure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Azaniumylspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like DMF or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could result in a variety of functionalized derivatives .

Scientific Research Applications

2-Azaniumylspiro[3.3]heptane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new drugs and materials.

    Biology: As an analogue of natural amino acids, it is used to study protein structure and function, as well as enzyme mechanisms.

    Medicine: Its unique structure makes it a candidate for drug design, particularly in the development of peptidomimetic drugs that mimic the structure and function of natural peptides.

    Industry: It can be used in the production of specialized polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Azaniumylspiro[3.3]heptane-6-carboxylate involves its interaction with biological targets, such as enzymes and receptors. Its spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Azaniumylspiro[3.3]heptane-6-carboxylate apart from these similar compounds is its spirocyclic scaffold, which provides a unique spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets, making it a valuable tool in drug design and other scientific research applications .

Properties

IUPAC Name

2-azaniumylspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFMDXUWUKVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)[NH3+])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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